Exicorilant

Description

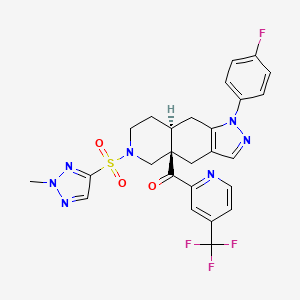

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJYJKAURRIWJM-GKVSMKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781244-77-6 | |

| Record name | Exicorilant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781244776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exicorilant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXICORILANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTB859B7K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CORT 125281: A Technical Guide to Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of CORT 125281 for the glucocorticoid receptor (GR). CORT 125281, also known as exicorilant, is a selective GR antagonist that has been investigated for its therapeutic potential in conditions associated with excess cortisol activity. Understanding its interaction with the GR is fundamental to its mechanism of action.

Quantitative Analysis of Binding Affinity

The binding affinity of CORT 125281 to the glucocorticoid receptor has been quantified using standard biochemical assays. The key parameters, inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50), are summarized below.

| Parameter | Value | Receptor | Reference |

| Ki | 7 nM | Human Glucocorticoid Receptor | [1] |

| IC50 | 427 nM | Murine Glucocorticoid Receptor | [2] |

These values indicate that CORT 125281 is a potent antagonist of the glucocorticoid receptor. The Ki of 7 nM demonstrates a high binding affinity in a cell-free system, while the IC50 of 427 nM reflects its inhibitory activity in a cellular context.

Glucocorticoid Receptor Signaling Pathway

CORT 125281 exerts its effects by competitively binding to the glucocorticoid receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous glucocorticoids like cortisol. The classical GR signaling pathway involves the binding of an agonist to the cytoplasmic receptor, leading to its translocation to the nucleus and modulation of gene transcription. By blocking this initial binding step, CORT 125281 prevents these downstream effects.

Experimental Protocols

The determination of the binding affinity of CORT 125281 for the glucocorticoid receptor involves specialized biochemical assays. Below are detailed methodologies for the key experiments cited.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.

Experimental Workflow:

Detailed Methodology:

-

Receptor Preparation: A source of human glucocorticoid receptor is prepared, typically from cell lysates or purified recombinant protein.

-

Radioligand: A radiolabeled glucocorticoid agonist, such as [3H]dexamethasone, is used as the tracer.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of CORT 125281.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of CORT 125281 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Cellular Functional Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the functional response of a cell to a receptor agonist. In the case of CORT 125281, this involves measuring the inhibition of corticosterone-induced gene expression in murine brown adipocytes.[2]

Experimental Workflow:

References

Exicorilant: A Technical Guide to its Molecular Structure, Properties, and Glucocorticoid Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exicorilant (also known as CORT125281) is a potent and selective antagonist of the glucocorticoid receptor (GR) that has been investigated for its therapeutic potential in various conditions, including metabolic disorders and oncology.[1][2] As an orally available small molecule, this compound offers a targeted approach to modulating the downstream effects of glucocorticoid signaling.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays are also presented to support further research and development efforts.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₃F₄N₇O₃S.[4] Its structure features a pyrazoloisoquinoline core, substituted with a fluorophenyl group, a methyl-triazole-sulfonyl moiety, and a trifluoromethyl-pyridinyl-methanone group.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyl-2H-1,2,3-triazol-4-yl)sulfonyl-1,4,5,6,7,8,8a,9-octahydro-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)pyridin-2-yl]methanone | [3] |

| Molecular Formula | C₂₆H₂₃F₄N₇O₃S | |

| Molecular Weight | 589.56 g/mol | |

| CAS Number | 1781244-77-6 | |

| SMILES | O=C([C@]12CC3=C(N(C4=CC=C(F)C=C4)N=C3)C[C@]1([H])CCN(S(=O)(C5=NN(C)N=C5)=O)C2)C6=NC=CC(C(F)(F)F)=C6 | |

| Solubility | DMSO: 250 mg/mL (424.05 mM); In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.08 mg/mL (3.53 mM); In vivo formulation (10% DMSO, 90% corn oil): ≥ 2.08 mg/mL (3.53 mM) |

Biological Properties and Mechanism of Action

This compound functions as a competitive antagonist of the glucocorticoid receptor. It exhibits high binding affinity for the GR with a Ki value of 7 nM. By binding to the GR, this compound prevents the receptor's activation by endogenous glucocorticoids like cortisol. This, in turn, inhibits the translocation of the GR to the nucleus and the subsequent modulation of glucocorticoid-responsive gene expression. In preclinical studies, this compound has demonstrated the ability to reverse corticosterone-mediated GR activity in vitro.

The primary signaling pathway affected by this compound is the glucocorticoid receptor signaling cascade. In a normal state, glucocorticoids bind to the cytoplasmic GR, causing a conformational change, dissociation from chaperone proteins, and translocation into the nucleus. Once in the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes. This compound blocks this initial binding step, thereby inhibiting the entire downstream pathway.

In the context of castration-resistant prostate cancer (CRPC), the GR signaling pathway has been identified as a potential resistance mechanism to androgen receptor (AR)-targeted therapies. This compound, when used in combination with AR antagonists like enzalutamide, is proposed to dually block both the AR and GR pathways, thereby overcoming this resistance.

Experimental Protocols

Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor. The assay is based on the displacement of a fluorescently labeled glucocorticoid ligand by the test compound.

Materials:

-

Purified, full-length human glucocorticoid receptor

-

Fluorescently labeled glucocorticoid ligand (e.g., a red-shifted fluorescent dexamethasone derivative)

-

Assay Buffer (e.g., phosphate-buffered saline with 0.01% BSA and 10% glycerol)

-

Test compound (this compound)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should ideally span from 1 pM to 10 µM.

-

Add a fixed concentration of the fluorescent glucocorticoid ligand to all wells of the microplate. The concentration should be at or below its Kd for the GR.

-

Add the serially diluted this compound to the wells. Include control wells with buffer only (for no competition) and a saturating concentration of a known unlabeled GR ligand (for maximum competition).

-

Initiate the binding reaction by adding the purified GR to all wells. The final concentration of GR should be in the low nanomolar range and optimized for a robust signal-to-noise ratio.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The data are analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Glucocorticoid Receptor Functional Assay

This protocol outlines a cell-based reporter assay to measure the functional antagonist activity of this compound on the glucocorticoid receptor.

Materials:

-

A human cell line stably expressing the human glucocorticoid receptor and a GR-responsive reporter gene (e.g., luciferase under the control of a GRE-containing promoter).

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Glucocorticoid agonist (e.g., dexamethasone).

-

Test compound (this compound).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

The following day, replace the culture medium with a fresh medium containing a serial dilution of this compound.

-

After a pre-incubation period (e.g., 1 hour), add a fixed concentration of a GR agonist (e.g., dexamethasone at its EC₅₀ concentration) to the wells. Include control wells with no agonist (baseline), agonist only (maximum stimulation), and a known GR antagonist.

-

Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity in each well using a luminometer.

-

The data are analyzed by plotting the luciferase activity against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Preclinical Xenograft Studies in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of human cancer (e.g., castration-resistant prostate cancer).

Materials:

-

Immunodeficient mice (e.g., castrated male NOD-SCID mice).

-

Human cancer cell line (e.g., 22Rv1).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Implant human cancer cells (e.g., 22Rv1) subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Administer this compound (e.g., 6, 20, or 60 mg/kg/day) and other treatments orally for a specified period (e.g., 21 days).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

Conclusion

This compound is a well-characterized, selective glucocorticoid receptor antagonist with demonstrated activity in both in vitro and in vivo models. Its distinct molecular structure and favorable biological properties make it a valuable tool for researchers studying glucocorticoid receptor signaling and a potential therapeutic agent for GR-mediated diseases. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound and related compounds.

References

The Dissociated World of Selective Glucocorticoid Receptor Modulators: A Technical Guide to Their Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Glucocorticoid Receptor Modulators (SGRMs) represent a paradigm shift in anti-inflammatory therapeutics. They are meticulously designed to uncouple the potent anti-inflammatory effects of traditional glucocorticoids from their often-debilitating side effects. This is achieved through a nuanced interaction with the glucocorticoid receptor (GR), leading to a "dissociated" pharmacodynamic profile. This technical guide provides an in-depth exploration of the core pharmacodynamics of SGRMs, offering a comprehensive resource for researchers and drug developers in the field. We will delve into their molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize complex signaling pathways.

Core Mechanism of Action: The Principle of Dissociation

Classical glucocorticoids exert their effects through two primary genomic mechanisms mediated by the glucocorticoid receptor (GR): transactivation and transrepression .[1][2]

-

Transactivation: Upon ligand binding, the GR forms a homodimer, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process, often associated with the recruitment of coactivators, upregulates the transcription of genes involved in metabolic regulation and other functions, contributing to many of the undesirable side effects of glucocorticoids.[1][2]

-

Transrepression: The ligand-bound GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This "tethering" mechanism, which can involve the recruitment of co-repressors, suppresses the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules. This is the primary driver of the anti-inflammatory effects of glucocorticoids.

SGRMs are engineered to preferentially engage in transrepression while minimizing transactivation. This "dissociation" is the cornerstone of their improved therapeutic index. The molecular basis for this selectivity lies in the unique conformational changes the SGRM-bound GR undergoes, which alters its ability to dimerize and interact with co-regulator proteins. SGRMs can favor the recruitment of co-repressors to the GR/NF-κB complex while impeding the recruitment of coactivators necessary for GRE-mediated transactivation.

Quantitative Pharmacodynamics of Key SGRMs

The following tables summarize the available quantitative data for several prominent SGRMs, providing a comparative overview of their binding affinities and functional activities.

Table 1: Glucocorticoid Receptor Binding Affinities of SGRMs

| Compound | Receptor Binding Affinity (Ki, nM) | Reference Compound | Reference Ki (nM) |

| Mapracorat (ZK-245186/BOL-303242-X) | High affinity (specific value not consistently reported) | Dexamethasone | - |

| Fosdagrocorat (PF-04171327) | 79 (for active metabolite) | - | - |

| AZD7594 (Velsecorat) | 0.9 (IC50) | - | - |

| Org 214007-0 | 2.2 | Prednisolone | 3.8 |

Table 2: In Vitro Functional Activity of SGRMs: Transactivation vs. Transrepression

| Compound | Transactivation (GRE-mediated) | Transrepression (e.g., NF-κB inhibition) |

| EC50 (nM) | % Max Efficacy vs. Dexamethasone | |

| Mapracorat | Partial agonist activity reported | Reduced compared to full agonists |

| Fosdagrocorat | Data not available | Data not available |

| AZD7594 | Data not available | Data not available |

| Org 214007-0 | 5.1 | 32% (vs. Prednisolone) |

Note: Data for some compounds are not publicly available in a standardized format, highlighting the need for further comparative studies.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions is crucial for understanding SGRM pharmacodynamics. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: SGRM vs. Full Agonist Signaling Pathways.

Caption: Reporter Gene Assay Workflow.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (SGRM) for the GR.

-

Principle: A fluorescently labeled glucocorticoid ligand (tracer) competes with the unlabeled test compound for binding to the GR. The displacement of the tracer by the test compound is measured by a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human GR

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)

-

Test SGRM

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Microplate reader capable of fluorescence polarization measurements

-

-

Procedure:

-

Prepare serial dilutions of the test SGRM.

-

In a microplate, add the GR, the fluorescent tracer, and the test SGRM dilutions.

-

Include control wells with no competitor (maximum binding) and a saturating concentration of a known unlabeled glucocorticoid (minimum binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the concentration of the test SGRM that inhibits 50% of the tracer binding (IC50).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Transactivation Reporter Gene Assay (GRE-mediated)

This protocol measures the ability of an SGRM to activate gene transcription through GREs.

-

Principle: Cells are co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter (e.g., MMTV promoter). GR activation by the SGRM leads to luciferase expression, which is quantified by luminescence.

-

Materials:

-

Mammalian cell line (e.g., HEK293, A549)

-

GR expression plasmid

-

GRE-luciferase reporter plasmid

-

Transfection reagent

-

Test SGRM

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid.

-

After an incubation period, treat the cells with various concentrations of the test SGRM.

-

Include a positive control (e.g., dexamethasone) and a vehicle control.

-

After treatment, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Generate a dose-response curve and determine the EC50 value for transactivation.

-

Transrepression Reporter Gene Assay (NF-κB-mediated)

This protocol assesses the ability of an SGRM to inhibit NF-κB-mediated gene transcription.

-

Principle: Cells are co-transfected with an NF-κB-responsive reporter plasmid (luciferase gene driven by a promoter with NF-κB binding sites). The cells are then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the SGRM. Inhibition of NF-κB activity by the SGRM results in decreased luciferase expression.

-

Materials:

-

Mammalian cell line (e.g., A549, THP-1)

-

NF-κB-luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., TNF-α, IL-1β)

-

Test SGRM

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Transfect the cells with the NF-κB-luciferase reporter plasmid.

-

Pre-treat the cells with various concentrations of the test SGRM.

-

Stimulate the cells with the inflammatory agent.

-

Include controls for basal activity, stimulated activity, and positive inhibition (e.g., with a known NF-κB inhibitor).

-

After stimulation, lyse the cells and measure luciferase activity.

-

Generate a dose-response curve and determine the IC50 value for transrepression.

-

In Vivo Models of Inflammation

To evaluate the in vivo efficacy of SGRMs, various animal models of inflammatory diseases are employed.

-

Asthma Models:

-

Ovalbumin (OVA)-induced allergic asthma model: Mice or rats are sensitized and subsequently challenged with OVA to induce an asthmatic phenotype characterized by airway inflammation, hyperresponsiveness, and mucus production. Efficacy is assessed by measuring inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), cytokine levels, and airway resistance.

-

House dust mite (HDM)-induced allergic asthma model: A more clinically relevant model where animals are sensitized to HDM extract, a common human allergen.

-

-

Arthritis Models:

-

Collagen-induced arthritis (CIA) in mice or rats: This is a widely used model for rheumatoid arthritis, where immunization with type II collagen induces an autoimmune inflammatory arthritis. Efficacy is measured by clinical scoring of paw swelling, histological analysis of joint damage, and measurement of inflammatory biomarkers.

-

-

Ocular Inflammation Models:

-

Endotoxin-induced uveitis (EIU): Injection of lipopolysaccharide (LPS) into the footpad or vitreous of rodents induces acute anterior uveitis. Efficacy is determined by counting infiltrating cells in the aqueous humor and measuring inflammatory mediators.

-

Dry eye models: These can be induced by various methods, including desiccating stress or lacrimal gland excision, to mimic human dry eye disease. Efficacy is assessed by measuring tear production, corneal staining, and inflammatory markers in ocular tissues.

-

Conclusion

The pharmacodynamics of selective glucocorticoid receptor modulators offer a compelling strategy to harness the anti-inflammatory power of glucocorticoids while mitigating their adverse effects. The principle of dissociated action, favoring transrepression over transactivation, is the key to their improved therapeutic profile. This technical guide has provided a foundational understanding of SGRM mechanisms, a snapshot of their quantitative properties, and an overview of the experimental approaches used to characterize them. As research in this area continues, a deeper understanding of the intricate interplay between SGRM-GR complexes and the cellular machinery will undoubtedly pave the way for the development of safer and more effective anti-inflammatory therapies.

References

- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Exicorilant: A Glucocorticoid Receptor Antagonist for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Exicorilant (also known as CORT125281), a selective glucocorticoid receptor (GR) antagonist, in various cancer models. This compound is being investigated as a potential therapeutic agent to overcome resistance to standard-of-care treatments in several cancers. This document synthesizes the available preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1] The GR, a member of the nuclear receptor superfamily, is a ligand-dependent transcription factor that, when activated by glucocorticoids like cortisol, can promote the expression of genes involved in cell proliferation and survival, and conversely, suppress apoptosis.[1][2] In certain cancer types, the GR signaling pathway has been identified as a key mechanism of resistance to therapies such as chemotherapy and androgen receptor (AR) targeted agents.[2][3]

By competitively binding to the GR, this compound inhibits the translocation of the receptor to the nucleus, thereby preventing the transcription of target genes that contribute to tumor growth and therapeutic resistance. This mechanism of action provides a strong rationale for investigating this compound in combination with other anticancer agents to enhance their efficacy.

Preclinical In Vitro Data

While extensive cancer cell line-specific IC50 data for this compound is not publicly available, its potent GR antagonistic activity has been characterized in human GR binding and functional assays.

| Parameter | Value | Assay Type |

| Ki | <1 nM | Human GR binding assay |

| IC50 | <15 nM | Human GR functional assay |

| IC50 | 427 nM | Not specified |

Table 1: In Vitro Activity of this compound.

Preclinical In Vivo Studies in Cancer Models

The majority of publicly available in vivo preclinical data for this compound is in the context of castration-resistant prostate cancer (CRPC). These studies have demonstrated that this compound can significantly inhibit tumor growth when used in combination with androgen deprivation therapy or AR antagonists.

Castration-Resistant Prostate Cancer (CRPC)

3.1.1. Quantitative Data

| Cancer Model | Treatment Groups | Endpoint | Result | Reference |

| 22Rv1 CRPC Xenograft | This compound + Castration vs. Castration alone | Tumor Growth | Significant reduction in tumor growth | |

| P-value | P<0.0001 | |||

| 22Rv1 CRPC Xenograft | This compound + Enzalutamide vs. Enzalutamide alone (in castrated mice) | Tumor Growth | Significant reduction in tumor growth | |

| P-value | P=0.02 |

Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model.

3.1.2. Experimental Protocol: 22Rv1 CRPC Xenograft Study

-

Animal Model: Male immunodeficient mice.

-

Cell Line: 22Rv1 human castration-resistant prostate cancer cells.

-

Tumor Implantation: Subcutaneous injection of 22Rv1 cells.

-

Study Groups (n=10 mice/group):

-

Vehicle control

-

This compound alone

-

Castration + Vehicle

-

Castration + this compound

-

Enzalutamide alone (in castrated mice)

-

Enzalutamide + this compound (in castrated mice)

-

-

Treatment Administration:

-

Castration: Performed 3-5 days before or 5 days after tumor cell inoculation.

-

This compound: Oral administration, initiated on day 6 or 7 post-inoculation and continued for 21 days. Specific dosage information is not detailed in the available public reports.

-

Enzalutamide: Administered as per standard protocols for this model.

-

-

Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.

Rationale for Other Cancer Models

While specific preclinical data for this compound in other cancer types is limited, the known role of the GR in promoting chemoresistance provides a strong basis for its investigation in various solid tumors. Studies with a similar selective GR modulator, Relacorilant, have shown promising preclinical activity in ovarian and pancreatic cancer models, further supporting the therapeutic potential of this drug class. Glucocorticoids have been shown to suppress the apoptotic effects of chemotherapy agents like paclitaxel, and GR antagonists can reverse this effect.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Overcoming Enzalutamide Resistance

The following diagram illustrates the proposed mechanism by which this compound overcomes resistance to the AR antagonist enzalutamide in prostate cancer.

Caption: this compound blocks GR-mediated activation of survival genes.

General Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for assessing the efficacy of an anticancer agent in a xenograft mouse model.

Caption: Workflow of a typical in vivo xenograft efficacy study.

Discussion and Future Directions

The preclinical data available for this compound, particularly in the context of CRPC, are promising and provide a solid foundation for its clinical development. The ability of this compound to resensitize tumors to standard therapies by blocking the GR-mediated resistance pathway is a key therapeutic strategy.

Future preclinical research should focus on:

-

Expanding to other cancer types: Based on the strong rationale for the role of GR in chemoresistance, evaluating this compound in preclinical models of breast, ovarian, pancreatic, and lung cancer is a logical next step.

-

Detailed in vitro characterization: Determining the IC50 values of this compound in a broad panel of cancer cell lines will help to identify sensitive and resistant histologies.

-

Combination studies: Investigating this compound in combination with a wider range of chemotherapeutic agents and targeted therapies will be crucial to define its optimal clinical application.

-

Biomarker discovery: Identifying predictive biomarkers of response to this compound therapy will be essential for patient selection in future clinical trials.

References

- 1. Facebook [cancer.gov]

- 2. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer Progressing on Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Exicorilant's Impact on Tumor Microenvironment Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective glucocorticoid receptor (GR) antagonist, exicorilant, and its impact on the tumor microenvironment (TME). By competitively inhibiting the binding of glucocorticoids to their receptor, this compound has the potential to dismantle the immunosuppressive network within the TME, thereby enhancing anti-tumor immunity and improving the efficacy of other cancer therapies. While direct, comprehensive preclinical data on this compound's TME effects are still emerging, this guide synthesizes existing knowledge on GR signaling in cancer and leverages data from the structurally and mechanistically similar molecule, relacorilant, to provide a robust understanding of this compound's potential.

The Glucocorticoid Receptor: A Key Regulator of the Tumor Microenvironment

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids such as cortisol, translocates to the nucleus and regulates the expression of a wide array of genes. In the context of cancer, the activation of GR signaling can have profound effects on the TME:

-

Direct Effects on Tumor Cells: Glucocorticoids can promote tumor cell survival by upregulating anti-apoptotic genes and fostering resistance to chemotherapy.

-

Immunosuppression: The TME is often characterized by high levels of glucocorticoids, which contribute to an immunosuppressive milieu by:

-

Inducing T-cell apoptosis and dysfunction.

-

Promoting the differentiation and function of regulatory T cells (Tregs).

-

Polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive and pro-tumoral M2 phenotype.

-

Inhibiting the maturation and function of dendritic cells (DCs), which are critical for initiating anti-tumor immune responses.

-

This compound's Mechanism of Action in the TME

This compound is an orally available, selective GR antagonist.[1] By blocking the binding of glucocorticoids to the GR, this compound is hypothesized to reverse the immunosuppressive effects of GR signaling within the TME. This leads to a cascade of events that can transform an immunologically "cold" tumor into a "hot" one, more susceptible to immune-mediated destruction.

References

Methodological & Application

Application Notes and Protocols: Exicorilant Treatment in 22Rv1 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exicorilant (CORT125281) is a selective glucocorticoid receptor (GR) antagonist under investigation for its potential antineoplastic activities.[1][2] The GR is implicated as a potential tumor escape pathway following anti-androgen therapy in prostate cancer.[3][4] Preclinical studies have explored the efficacy of this compound in 22Rv1 prostate cancer xenograft models, a valuable tool for evaluating therapeutic agents against castration-resistant prostate cancer (CRPC). These application notes provide a detailed protocol for conducting such studies, based on available information and established methodologies for 22Rv1 xenografts.

Mechanism of Action

This compound is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1] By competitively binding to GR, it inhibits the activation of GR-mediated gene expression that can promote tumor cell proliferation and survival. In the context of castration-resistant prostate cancer, where androgen receptor (AR) signaling may be bypassed, the GR can become a key driver of tumor growth. By blocking this pathway, this compound, particularly in combination with AR antagonists like enzalutamide, may overcome resistance to standard therapies.

Signaling Pathway

The signaling pathway illustrates how this compound intervenes in glucocorticoid receptor-mediated signaling, which can act as an escape pathway in prostate cancer when the androgen receptor is inhibited.

Caption: Mechanism of action of this compound in blocking the glucocorticoid receptor signaling pathway.

Experimental Protocols

22Rv1 Xenograft Model Establishment

This protocol outlines the steps for establishing 22Rv1 xenograft tumors in immunodeficient mice.

-

Cell Culture: 22Rv1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Animal Models: Male immunodeficient mice, such as BALB/c nude or SCID mice, aged 6-8 weeks, are used.

-

Cell Preparation and Injection:

-

Harvest 22Rv1 cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

A typical injection consists of 1-5 x 10^6 22Rv1 cells in a volume of 100-200 µL.

-

The cell suspension is often mixed 1:1 with Matrigel to promote tumor formation.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

-

Tumor volume is calculated using the formula: Tumor Volume (mm³) = 0.5 x Length x (Width)² .

-

The study can commence when tumors reach a predetermined size, typically 100-150 mm³.

-

Treatment Protocol: this compound in 22Rv1 Xenografts

The following are representative treatment protocols based on preclinical studies.

Study 1: this compound in Combination with Castration

-

Experimental Groups:

-

Vehicle Control (in castrated mice)

-

This compound (in castrated mice)

-

-

Procedure:

-

Five days after the inoculation of 22Rv1 cells, surgical castration is performed on the mice.

-

On day 6, treatment is initiated.

-

This compound is administered orally for 21 consecutive days.

-

Tumor volumes and body weights are measured regularly throughout the study.

-

-

Endpoint: At the end of the 21-day treatment period, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.

Study 2: this compound in Combination with Enzalutamide in Castrated Mice

-

Experimental Groups:

-

Vehicle Control (in castrated mice)

-

Enzalutamide (in castrated mice)

-

This compound + Enzalutamide (in castrated mice)

-

-

Procedure:

-

Three days prior to the implantation of 22Rv1 tumor cells, surgical castration is performed.

-

On day 7 post-implantation, treatment is initiated.

-

This compound and enzalutamide are administered orally for 21 consecutive days.

-

Tumor volumes and body weights are monitored throughout the treatment period.

-

-

Endpoint: After 21 days of treatment, tumors are harvested and weighed.

Experimental Workflow

The following diagram outlines the general workflow for a preclinical study of this compound in a 22Rv1 xenograft model.

Caption: General experimental workflow for evaluating this compound in a 22Rv1 xenograft model.

Data Presentation

While specific quantitative data from the pivotal preclinical studies are not publicly available, the following tables provide a template for presenting the expected outcomes based on the reported significant tumor growth inhibition.

Table 1: Effect of this compound in Combination with Castration on 22Rv1 Xenograft Growth

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition | P-value vs. Vehicle |

| Vehicle (Castrated) | 10 | Data not available | - | - |

| This compound (Castrated) | 10 | Data not available | Data not available | <0.0001 |

Table 2: Effect of this compound and Enzalutamide in Castrated 22Rv1 Xenografts

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition | P-value vs. Enzalutamide |

| Vehicle (Castrated) | 10 | Data not available | - | - |

| Enzalutamide (Castrated) | 10 | Data not available | Data not available | - |

| This compound + Enzalutamide (Castrated) | 10 | Data not available | Data not available | 0.02 |

Conclusion

The available preclinical data suggests that this compound, through its mechanism as a selective GR antagonist, holds promise in overcoming resistance in prostate cancer. The protocols and templates provided here offer a framework for designing and executing studies to further investigate the therapeutic potential of this compound in 22Rv1 xenograft models. Rigorous and detailed documentation of experimental parameters, including drug dosages and quantitative tumor growth data, will be crucial for the continued development of this compound.

References

- 1. Phase 1 Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer Progressing on Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corcept.com [corcept.com]

- 3. Phase I/II trial of enzalutamide and mifepristone, a glucocorticoid receptor antagonist, for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I trial of enzalutamide plus selective glucocorticoid receptor modulator relacorilant in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Exicorilant in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Exicorilant (CORT125281), a selective glucocorticoid receptor (GR) antagonist, in in vitro cell culture assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.

Introduction

This compound is a potent and selective antagonist of the glucocorticoid receptor (GR) with a Ki value of 7 nM.[1][2] It is an orally available compound being investigated for its potential in treating various conditions, including certain types of cancer.[3][4][5] Accurate and reproducible in vitro studies are crucial for understanding its mechanism of action and identifying potential therapeutic applications. A key challenge in working with hydrophobic compounds like this compound is achieving complete dissolution and avoiding precipitation in aqueous cell culture media.

This document provides a comprehensive guide to dissolving this compound for in vitro experiments, including the preparation of stock solutions and subsequent dilution into cell culture media. Additionally, it outlines the signaling pathway of the glucocorticoid receptor to provide context for this compound's mechanism of action.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 589.56 g/mol | |

| CAS Number | 1781244-77-6 | |

| Target | Glucocorticoid Receptor (GR) | |

| Ki | 7 nM | |

| Solubility in DMSO | 250 mg/mL (424.05 mM) | |

| Storage of Powder | -20°C for 3 years, 4°C for 2 years | |

| Storage of Stock Solution (in DMSO) | -80°C for 6 months, -20°C for 1 month |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, light-resistant microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes and sterile pipette tips

-

Target cell culture medium, pre-warmed to 37°C

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be serially diluted for use in cell culture assays.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.896 mg of this compound (Molecular Weight = 589.56 g/mol ).

-

Adding DMSO: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 5.896 mg of powder, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Figure 1: Workflow for dissolving this compound in DMSO.

Protocol for Diluting this compound Stock Solution into Cell Culture Media

To prevent precipitation and ensure accurate final concentrations, it is crucial to perform serial dilutions of the DMSO stock solution into pre-warmed cell culture media. Direct dilution of a high-concentration DMSO stock into a large volume of aqueous media can cause the compound to precipitate out of solution.

-

Prepare Intermediate Dilutions: It is recommended to first prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media (to 100 µM) and then dilute this intermediate solution 1:10 into the final cell culture plate.

-

Final Dilution: Add the final volume of the diluted this compound solution to the cell culture wells containing pre-warmed media. Gently mix the contents of the wells by swirling the plate.

-

DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control wells. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Visual Inspection: After dilution, visually inspect the media in the wells for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or optimizing the dilution strategy.

Signaling Pathway

This compound functions as a competitive antagonist of the glucocorticoid receptor (GR). Under normal physiological conditions, glucocorticoids (like cortisol) bind to the cytoplasmic GR, which is part of a multiprotein complex. Upon ligand binding, the receptor dissociates from the complex, dimerizes, and translocates to the nucleus. In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the GR, preventing the binding of glucocorticoids and subsequent downstream signaling events.

Figure 2: Simplified diagram of the Glucocorticoid Receptor signaling pathway and the antagonistic action of this compound.

References

Application Notes and Protocols: Exicorilant and Enzalutamide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, a significant number of patients develop resistance to enzalutamide, leading to disease progression. One of the key mechanisms of acquired resistance is the upregulation of the glucocorticoid receptor (GR), which can transcriptionally activate a similar set of pro-survival genes as the AR, thereby bypassing the AR blockade.[1][2][3]

Exicorilant (CORT125281) is a selective GR modulator (SGRM) that acts as a competitive antagonist of the GR.[4] The combination of this compound and enzalutamide is a rational therapeutic strategy to overcome enzalutamide resistance by simultaneously blocking both the AR and GR signaling pathways. Preclinical and early clinical studies have shown promising results for this combination therapy.[5]

These application notes provide a summary of the experimental design for investigating the synergistic effects of this compound and enzalutamide, along with detailed protocols for key in vitro and in vivo assays.

Data Presentation

Preclinical Efficacy: In Vivo Xenograft Model

A study utilizing a 22Rv1 human prostate cancer xenograft model in castrated male mice demonstrated the enhanced anti-tumor activity of the this compound and enzalutamide combination.

Table 1: In Vivo Efficacy of this compound and Enzalutamide Combination in 22Rv1 Xenograft Model

| Treatment Group | N | Tumor Growth Inhibition | p-value vs. Enzalutamide Alone |

| Enzalutamide alone | 10 | - | - |

| This compound + Enzalutamide | 10 | Significantly reduced tumor growth | 0.02 |

Data summarized from published preclinical studies.

Clinical Safety and Efficacy: Phase 1 Trial (NCT03437941)

A Phase 1 clinical trial evaluated the safety and efficacy of this compound in combination with enzalutamide in patients with mCRPC.

Table 2: Baseline Demographics of Patients in Phase 1 Trial (NCT03437941)

| Characteristic | Segment 1 (N=12) | Segment 2 (N=25) | Total (N=37) |

| Median Age (years) | 68.5 | 72.0 | 71.0 |

| ECOG Performance Status 0 | 5 (41.7%) | 12 (48.0%) | 17 (45.9%) |

| ECOG Performance Status 1 | 7 (58.3%) | 13 (52.0%) | 20 (54.1%) |

| Prior Chemotherapy | 6 (50.0%) | 12 (48.0%) | 18 (48.6%) |

Data from the safety population of the NCT03437941 trial.

Table 3: Treatment-Emergent Adverse Events (TEAEs) in >15% of Patients (Any Grade)

| Adverse Event | All Grades (N=37) | Grade 3 (N=37) |

| Fatigue | 20 (54.1%) | 4 (10.8%) |

| Nausea | 11 (29.7%) | 1 (2.7%) |

| Back pain | 10 (27.0%) | 3 (8.1%) |

| Decreased appetite | 9 (24.3%) | 1 (2.7%) |

| Pain in extremity | 8 (21.6%) | 2 (5.4%) |

| Constipation | 7 (18.9%) | 0 |

| Arthralgia | 6 (16.2%) | 0 |

| Diarrhea | 6 (16.2%) | 0 |

There were no grade 4 or 5 this compound-related AEs reported.

Table 4: Efficacy of this compound and Enzalutamide in Segment 2 (N=25)

| Efficacy Endpoint | Result |

| Radiographic Response | 0 |

| Best Overall Response of Stable Disease | 18 (72%) |

| PSA Response (≥50% reduction from baseline) | 1 (4%) |

Efficacy data from Segment 2 of the NCT03437941 trial in patients on a stable enzalutamide dose with rising PSA.

Signaling Pathways and Experimental Workflows

AR and GR Signaling Crosstalk in Enzalutamide Resistance

The following diagram illustrates the mechanism of enzalutamide resistance mediated by GR signaling and the rationale for combination therapy with this compound.

References

Application Notes and Protocols for Detecting GR Target Gene Modulation by Exicorilant using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exicorilant (CORT125281) is an orally available, selective antagonist of the glucocorticoid receptor (GR).[1][2] The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to glucocorticoids, translocates to the nucleus and modulates the expression of a wide array of target genes.[3][4] This signaling pathway is crucial in numerous physiological processes, including metabolism, inflammation, and stress response.[5] Dysregulation of GR signaling is implicated in various diseases, and GR antagonists like this compound are valuable tools for research and potential therapeutics.

This compound competitively binds to the GR, thereby inhibiting the downstream signaling cascade that leads to the expression of GR target genes. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the modulatory effects of this compound on the protein expression levels of well-established GR target genes, such as FK506 binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ).

Signaling Pathway of Glucocorticoid Receptor and Modulation by this compound

Glucocorticoids (GCs) diffuse across the cell membrane and bind to the GR, which resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This compound, as a competitive antagonist, binds to the GR but does not induce the conformational changes necessary for activation and nuclear translocation, thus blocking the downstream effects of glucocorticoids.

Caption: GR signaling pathway and its inhibition by this compound.

Experimental Protocols

This protocol outlines the steps for cell culture, treatment with a glucocorticoid (e.g., dexamethasone) and/or this compound, protein extraction, and subsequent Western blot analysis.

Materials and Reagents

-

Cell line expressing GR (e.g., A549, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Dexamethasone (DEX)

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Tris-glycine-SDS running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FKBP5, anti-GILZ, anti-GR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure

1. Cell Culture and Treatment a. Seed cells in 6-well plates and grow to 70-80% confluency. b. The day before treatment, replace the medium with a low-serum medium to reduce basal GR activation. c. Prepare treatment groups:

- Vehicle control (e.g., DMSO)

- Dexamethasone (e.g., 100 nM)

- This compound alone (e.g., 1 µM)

- Dexamethasone + this compound d. Treat cells for a predetermined duration (e.g., 24 hours) to allow for changes in target gene protein expression.

2. Protein Extraction a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Normalize the concentration of all samples with lysis buffer.

4. SDS-PAGE a. Prepare protein samples by adding 1/3 volume of 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein ladder. d. Run the gel at 100-150 V until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus. b. A typical wet transfer can be performed at 100 V for 60-90 minutes in a cold room or on ice. c. (Optional) Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-FKBP5, anti-GILZ) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis a. Prepare the ECL substrate and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands. d. Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis.

Data Presentation

The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table. The results should be presented as the relative protein expression normalized to the loading control and expressed as a fold change relative to the vehicle-treated control group.

| Treatment Group | Target Protein: FKBP5 (Fold Change ± SEM) | Target Protein: GILZ (Fold Change ± SEM) |

| Vehicle Control | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Dexamethasone (100 nM) | 5.2 ± 0.4 | 4.5 ± 0.3 |

| This compound (1 µM) | 0.9 ± 0.1 | 1.1 ± 0.1 |

| Dexamethasone + this compound | 1.3 ± 0.2 | 1.2 ± 0.2 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions, cell line, and antibodies used.

Conclusion

This application note provides a comprehensive protocol for using Western blotting to assess the antagonistic activity of this compound on GR-mediated target gene expression. By quantifying the changes in protein levels of GR targets like FKBP5 and GILZ, researchers can effectively characterize the potency and mechanism of action of GR modulators. The provided diagrams and structured protocols are intended to facilitate the successful execution and interpretation of these experiments.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols: Identifying Exicorilant Resistance Genes Using CRISPR Screens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exicorilant (CORT125281) is a selective glucocorticoid receptor (GR) antagonist being investigated for its therapeutic potential in various cancers, including prostate cancer. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides a detailed application note and protocol for utilizing genome-wide CRISPR-Cas9 knockout screens to identify genes that, when lost, confer resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and identifying patient populations likely to respond to treatment. The protocols provided are based on established methodologies for CRISPR-based drug resistance screening and have been adapted for use with this compound.

Introduction

The glucocorticoid receptor (GR), a ligand-dependent transcription factor, has been implicated in the progression and therapeutic resistance of several cancers.[1][2][3] Upon activation by glucocorticoids, the GR can drive the expression of genes involved in cell survival and proliferation.[4] In some contexts, such as castration-resistant prostate cancer (CRPC), GR signaling can act as a bypass pathway to overcome androgen receptor (AR) targeted therapies.[2]

This compound is a potent and selective GR antagonist that competitively binds to the GR, thereby inhibiting its transcriptional activity. By blocking GR signaling, this compound aims to overcome resistance to standard-of-care therapies. However, intrinsic or acquired resistance to this compound itself is anticipated.

CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes that modulate drug sensitivity. By creating a diverse population of cells, each with a single gene knockout, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of a drug. This application note details a workflow for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function leads to this compound resistance.

Signaling Pathway and Mechanism of Action

This compound functions by directly competing with endogenous glucocorticoids for binding to the GR. In the absence of an agonist, the GR is held in the cytoplasm in a complex with chaperone proteins. Upon glucocorticoid binding, the GR translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating their transcription. This compound, as a competitive antagonist, prevents this conformational change and nuclear translocation, thereby inhibiting GR-mediated gene expression.

Figure 1: Simplified Glucocorticoid Receptor (GR) signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section outlines the key protocols for performing a genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.

Cell Line Selection and Preparation

-

Cell Line: Choose a cancer cell line relevant to the therapeutic context of this compound (e.g., a prostate cancer cell line like LNCaP or 22Rv1, or an acute lymphoblastic leukemia cell line). The cell line should exhibit sensitivity to this compound.

-

Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.

Determination of this compound IC50

Before initiating the CRISPR screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen Cas9-expressing cell line. This will inform the optimal concentration for the selection phase of the screen.

Protocol:

-

Seed Cas9-expressing cells in 96-well plates at a predetermined density.

-

The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or crystal violet).

-

Plot the dose-response curve and calculate the IC50 value. The screening concentration is typically set at or slightly above the IC50 to ensure sufficient selective pressure.

Genome-Wide CRISPR-Cas9 Knockout Screen Workflow

The overall workflow for the CRISPR screen is depicted below.

Figure 2: Workflow for a pooled genome-wide CRISPR-Cas9 knockout screen to identify this compound resistance genes.

Detailed Protocol:

-

Lentiviral Library Production: Package a genome-scale sgRNA library (e.g., GeCKO v2, which targets ~19,000 human genes with 6 sgRNAs per gene) into lentiviral particles. Titer the virus to determine the optimal volume for transduction.

-

Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using puromycin.

-

Establish Baseline Population: Harvest a subset of the cell population at the beginning of the experiment to serve as the baseline (T0) for sgRNA representation.

-

This compound Selection:

-

Culture one pool of cells in the presence of this compound at the predetermined screening concentration.

-

Culture a parallel pool of cells with the vehicle control.

-

Maintain the cells under selection for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days), passaging as necessary and maintaining library coverage.

-

-

Genomic DNA Extraction: Harvest the surviving cells from both the this compound-treated and vehicle-treated populations. Extract high-quality genomic DNA.

-

sgRNA Sequencing and Analysis:

-

Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

-

Perform next-generation sequencing (NGS) on the PCR amplicons.

-

Analyze the sequencing data to determine the representation of each sgRNA in the different populations. Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

-

Data Presentation and Interpretation

The primary output of the CRISPR screen is a list of genes whose knockout is associated with this compound resistance. The results are typically presented in tables and volcano plots.

Table 1: Hypothetical Top Gene Hits from an this compound Resistance Screen

| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |

| NR3C1 | Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor) | 5.8 | 1.2e-15 | 3.5e-11 |

| TSC22D3 | TSC22 Domain Family Member 3 (GILZ) | 4.5 | 3.4e-12 | 5.0e-8 |

| FKBP5 | FK506 Binding Protein 5 | 4.2 | 8.1e-11 | 9.3e-7 |

| BAX | BCL2 Associated X, Apoptosis Regulator | 3.9 | 2.5e-9 | 2.1e-5 |

| CASP3 | Caspase 3 | 3.7 | 7.8e-9 | 5.5e-5 |

| PTEN | Phosphatase and Tensin Homolog | 3.5 | 1.9e-8 | 1.1e-4 |

Note: This is a hypothetical table for illustrative purposes. Actual results will vary based on the cell line and experimental conditions.

Interpretation of Results:

-

Top Hits: The top-ranked genes are those with the most significantly enriched sgRNAs in the this compound-treated population. As expected, knockout of the direct target of the drug, the glucocorticoid receptor (NR3C1), would be a top hit, serving as a positive control for the screen.

-

Pathway Analysis: Genes involved in downstream GR signaling pathways (e.g., TSC22D3, FKBP5) and apoptosis (BAX, CASP3) are also likely to be identified. Loss of these genes may uncouple GR inhibition from its anti-proliferative effects.

-

Novel Resistance Mechanisms: The screen may also identify novel and unexpected genes and pathways that contribute to this compound resistance.

Validation of Candidate Genes

Following the primary screen, it is essential to validate the top candidate resistance genes.

Validation Workflow:

-

Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using 2-3 independent sgRNAs.

-

Proliferation/Viability Assays: Compare the sensitivity of the knockout and wild-type (or non-targeting sgRNA control) cells to this compound using dose-response assays as described previously. A rightward shift in the IC50 curve for the knockout cells confirms their role in resistance.

-

Mechanistic Studies: Investigate the functional consequences of gene knockout to understand how it confers resistance. This may involve Western blotting, RNA sequencing, or other relevant cellular and molecular assays.

Conclusion

Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased approach to identify genes and pathways involved in resistance to the GR antagonist this compound. The protocols and workflow outlined in this application note offer a comprehensive guide for researchers to undertake such studies. The identification of this compound resistance mechanisms will be instrumental in guiding the clinical development of this agent, informing rational combination strategies, and ultimately improving patient outcomes.

References

- 1. CRISPR-Based Lentiviral Knockout Libraries for Functional Genomic Screening and Identification of Phenotype-Related Genes | Springer Nature Experiments [experiments.springernature.com]

- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. CRISPR Screen - Olivieri M (2020) - 31-PMID32649862 | BioGRID ORCS [orcs.thebiogrid.org]

Application Notes and Protocols for Studying Exicorilant Efficacy in mCRPC Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge due to the development of resistance to standard androgen receptor (AR)-targeted therapies like enzalutamide. One key mechanism of resistance involves the upregulation and activation of the glucocorticoid receptor (GR), which can transcriptionally activate a subset of AR target genes, thereby promoting tumor survival and proliferation.

Exicorilant (CORT125281) is a selective GR antagonist that competitively inhibits the binding of glucocorticoids to the GR, thereby blocking GR-mediated signaling.[1][2] Preclinical studies have demonstrated that the combination of this compound with AR-targeted therapies can overcome resistance and enhance anti-tumor efficacy in mCRPC models.[3][4][5]

These application notes provide detailed protocols for utilizing the 22Rv1 human prostate cancer xenograft model to evaluate the in vivo efficacy of this compound as a monotherapy and in combination with enzalutamide for the treatment of mCRPC.

Signaling Pathways

The rationale for targeting the glucocorticoid receptor in mCRPC is based on the crosstalk between the AR and GR signaling pathways. In the presence of AR antagonists like enzalutamide, the GR can be activated by endogenous glucocorticoids (e.g., cortisol) and drive the expression of genes that promote tumor growth and survival. This compound acts by blocking this GR-mediated escape pathway.

Glucocorticoid Receptor (GR) Signaling Pathway

The following diagram illustrates the canonical GR signaling pathway and the mechanism of action of this compound.

Caption: GR Signaling and this compound's Mechanism of Action.

AR and GR Signaling Crosstalk in mCRPC

This diagram illustrates the interplay between the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) signaling pathways in the context of enzalutamide resistance in mCRPC and the therapeutic intervention with this compound.

Caption: AR and GR Crosstalk in Enzalutamide Resistance.

Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most relevant and widely used model for this purpose is the human tumor xenograft model.

22Rv1 Human Prostate Cancer Xenograft Model

The 22Rv1 cell line is derived from a human prostate carcinoma xenograft that relapsed after castration, making it an excellent model for castration-resistant prostate cancer. This cell line expresses both AR and GR, recapitulating the clinical scenario of mCRPC where GR can drive resistance to AR-targeted therapies. Preclinical studies have successfully used the 22Rv1 xenograft model to demonstrate the efficacy of this compound.

Other Potential Models

-

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, offer the advantage of preserving the heterogeneity and architecture of the original tumor. PDX models of mCRPC with confirmed GR expression could serve as highly clinically relevant platforms for evaluating this compound.

-

Genetically Engineered Mouse (GEM) Models: GEM models that recapitulate the genetic alterations observed in human prostate cancer can also be valuable. Models with specific alterations that lead to GR pathway activation could be particularly useful for mechanistic studies of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in the 22Rv1 mCRPC xenograft model.

Experimental Workflow

Caption: Workflow for an In Vivo Efficacy Study.

Protocol 1: 22Rv1 Xenograft Model Establishment

-

Cell Culture:

-

Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

-

Animal Husbandry:

-

Use male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks of age.

-

House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Allow a one-week acclimatization period before any procedures.

-

-

Surgical Castration:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Perform bilateral orchiectomy through a small scrotal incision.

-

Close the incision with sutures or surgical clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow a recovery period of at least 3-5 days before tumor cell inoculation.

-

-

Tumor Cell Inoculation:

-

Inject 0.1 mL of the 22Rv1 cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each castrated mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-